PEG Chain Length: Spacer Distance of Methylamino-PEG7-benzyl vs. Shorter Methylamino-PEG3-benzyl
Methylamino-PEG7-benzyl provides a significantly longer spacer arm compared to its shorter analog, Methylamino-PEG3-benzyl, due to the difference in the number of ethylene glycol (EG) units (7 vs. 3). This increased length directly correlates with the physical distance between conjugated ligands, a critical parameter for ternary complex formation in PROTACs and for mitigating steric hindrance in bioconjugates .
| Evidence Dimension | Number of Ethylene Glycol (EG) Units |
|---|---|
| Target Compound Data | 7 EG units (PEG7) |
| Comparator Or Baseline | Methylamino-PEG3-benzyl: 3 EG units (PEG3) |
| Quantified Difference | Difference of +4 EG units (133% increase in EG units) |
| Conditions | Molecular structure analysis based on chemical formula and IUPAC name |
Why This Matters
The extended PEG7 spacer length enables more effective bridging of distal binding pockets, which is essential for inducing proximity between the target protein and E3 ligase in PROTAC design, a capability not provided by shorter PEG3 linkers.
